Tert-butyl 4-amino-2-ethylpiperidine-1-carboxylate hydrochloride
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Overview
Description
Tert-butyl 4-amino-2-ethylpiperidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C12H24N2O2·HCl. It is a derivative of piperidine and is often used in various chemical and pharmaceutical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-2-ethylpiperidine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 4-amino-2-ethylpiperidine-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process often includes steps such as crystallization, filtration, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-amino-2-ethylpiperidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol .
Scientific Research Applications
Tert-butyl 4-amino-2-ethylpiperidine-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-2-ethylpiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-amino-2-ethylpiperidine-1-carboxylate hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C12H25ClN2O2 |
---|---|
Molecular Weight |
264.79 g/mol |
IUPAC Name |
tert-butyl 4-amino-2-ethylpiperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-5-10-8-9(13)6-7-14(10)11(15)16-12(2,3)4;/h9-10H,5-8,13H2,1-4H3;1H |
InChI Key |
AHJWNYNXFDFWKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(CCN1C(=O)OC(C)(C)C)N.Cl |
Origin of Product |
United States |
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